molecular formula C11H7BrFNO3 B564796 Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate CAS No. 1133115-48-6

Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate

Cat. No. B564796
CAS RN: 1133115-48-6
M. Wt: 300.083
InChI Key: VSCVZLBQUCUVBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate” is a chemical compound with the molecular formula C11H7BrFNO3 . It is used for proteomics research .


Synthesis Analysis

The synthesis of quinoline and its analogues has been a topic of interest due to their versatile applications in industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedl¨ander, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . The compound is substituted with bromine, fluorine, and a methyl ester group .

Scientific Research Applications

Photolabile Protecting Groups

The compound has been evaluated as a photolabile protecting group for carboxylic acids, with greater single-photon quantum efficiency than other photolabile groups. It shows sensitivity to multiphoton-induced photolysis, making it useful in vivo for caging biological messengers due to its increased solubility and low fluorescence (Fedoryak & Dore, 2002).

Synthesis of Quinoline Derivatives

Research into the synthesis of novel 4H-pyrano[3,2-h]quinoline derivatives explores the reactivity of 8-hydroxyquinoline and its derivatives towards various reagents, contributing to the development of new compounds with potential applications in material science and bioactive molecules (El-Agrody & Al-Ghamdi, 2011).

Metal Complexes and Their Biological Activities

The compound's derivatives have been used to synthesize metal complexes with Co(III), Ni(II), and Cu(II), which were then tested for in vitro cytotoxicity, showing enhanced antiproliferative activity against breast cancer cell lines. This suggests their potential in developing new anticancer therapies (Kotian et al., 2021).

Antimicrobial Co-ordination Polymers

Research on synthesizing and characterizing co-ordination polymers with antimicrobial activity highlights the utility of 8-hydroxyquinoline derivatives in developing materials with biological applications. These polymers exhibit promising antimicrobial properties, indicating their potential use in healthcare and materials science (Shah et al., 2012).

Fluorescence and Photoluminescence Properties

The fluorescence properties of 8-hydroxyquinoline derivatives, including those related to "Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate", have been studied for their photoluminescence. These properties make them suitable for applications in sensing, imaging, and material sciences, where specific fluorescence characteristics are required (Ouyang, Zeng, & Xie, 2007).

properties

IUPAC Name

methyl 8-bromo-5-fluoro-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrFNO3/c1-17-11(16)7-4-8(15)9-6(13)3-2-5(12)10(9)14-7/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCVZLBQUCUVBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(C=CC(=C2N1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674821
Record name Methyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1133115-48-6
Record name Methyl 8-bromo-5-fluoro-4-hydroxy-2-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133115-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.